2-(Methoxymethyl)-5-(trifluoromethyl)benzoic acid
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Overview
Description
2-(Methoxymethyl)-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxymethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(Methoxymethyl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
3-Methoxy-2-methylbenzoic acid: Contains a methoxy group but lacks the trifluoromethyl group, leading to different applications and mechanisms of action.
α,α,α,2-Tetrafluoro-p-toluic acid: Contains multiple fluorine atoms, which significantly alter its chemical behavior compared to 2-(Methoxymethyl)-5-(trifluoromethyl)benzoic acid.
Uniqueness
The presence of both methoxymethyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as enhanced lipophilicity and reactivity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9F3O3 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-(methoxymethyl)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-16-5-6-2-3-7(10(11,12)13)4-8(6)9(14)15/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
UYZBUTIXYQEZNF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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